Fenticonazole Nitrate

Antifungal Susceptibility Candida Imidazole Potency

Fenticonazole Nitrate is non-interchangeable with generic azoles. It uniquely inhibits C. albicans acid protease secretion—a key virulence factor—and blocks cytochrome oxidases for oxidative cytotoxicity. It retains activity against fluconazole-resistant Candida with upregulated efflux pumps (CDR1/CDR2, MDR1), essential for azole resistance studies. Clinical data: 200 mg fenticonazole matches 400 mg miconazole efficacy, enabling lower-dose formulations. Ideal for vaginal ovule/cream development, nanovesicular delivery research, and antifungal mechanism-of-action studies. Procure for these documented differentiators.

Molecular Formula C24H21Cl2N3O4S
Molecular Weight 518.4 g/mol
CAS No. 73151-29-8
Cat. No. B194164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenticonazole Nitrate
CAS73151-29-8
Synonyms1-(2,4-dichloro-beta-((p-(phenylthio)benzyl)oxy)phenethyl)imidazole
Fenizolan
fenticonazole
fenticonazole mononitate
Laurimic
Lomexin
Micofulvin
Rec 15-1476
Terlomexin
Molecular FormulaC24H21Cl2N3O4S
Molecular Weight518.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C24H20Cl2N2OS.HNO3/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24H,15-16H2;(H,2,3,4)
InChIKeyFJNRUWDGCVDXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Fenticonazole Nitrate (CAS 73151-29-8) Procurement Guide: Understanding the Baseline Antifungal Imidazole


Fenticonazole Nitrate (CAS 73151-29-8), a synthetic imidazole derivative, is a racemic mixture of (R)- and (S)-enantiomers with the molecular formula C24H20Cl2N2OS·HNO3 and a molecular weight of 518.4 [1]. It functions as a broad-spectrum topical antimycotic by inhibiting fungal cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), thereby blocking ergosterol biosynthesis, a critical component of the fungal cell membrane [2]. It is primarily procured for research in antifungal pharmacology, formulation development for dermatological and vulvovaginal candidiasis, and as a tool compound for investigating imidazole-class structure-activity relationships [3].

Fenticonazole Nitrate vs. Clotrimazole/Miconazole: Why Direct Substitution is Not Recommended


While Fenticonazole Nitrate shares the imidazole scaffold with widely used antifungals like clotrimazole and miconazole, direct substitution in research or formulation contexts is not scientifically valid due to key mechanistic and functional differences. The most critical differentiation lies in Fenticonazole's multi-modal mechanism of action. Beyond inhibiting ergosterol synthesis, it uniquely inhibits the secretion of acid protease by Candida albicans in a dose-dependent manner, a key virulence factor for adhesion and tissue invasion not targeted by many other imidazoles [1]. Furthermore, unlike clotrimazole and miconazole, Fenticonazole has demonstrated the ability to block cytochrome oxidases and peroxidases, leading to a distinct oxidative cytotoxicity profile [2]. This unique multi-pronged mechanism has critical functional consequences: Fenticonazole retains significant in vitro activity against fluconazole-resistant Candida species that have upregulated efflux pumps, a resistance mechanism that severely compromises many triazoles and can impact the efficacy of other imidazoles in mixed populations [3]. Therefore, treating Fenticonazole as a generic, fungible azole for procurement decisions ignores these documented differentiators in virulence factor targeting and resistance profile.

Quantitative Evidence Guide: Key Differentiating Performance Data for Fenticonazole Nitrate


Superior In Vitro Potency Against Yeasts at Low pH vs. Other Imidazoles

Fenticonazole nitrate demonstrates pH-dependent activity against yeasts, with peak potency observed at a pH range of 4-5, which is physiologically relevant to the vaginal environment. In vitro studies directly comparing fenticonazole to reference drugs showed it possessed the highest activity against yeasts at this specific acidic pH [1]. This contrasts with some imidazoles whose activity may be less optimized for this specific niche.

Antifungal Susceptibility Candida Imidazole Potency Vaginal pH

Equivalent Clinical Efficacy to Miconazole with Lower Dosage: Head-to-Head Clinical Trial Data

A direct, head-to-head randomized clinical trial compared intravaginal fenticonazole nitrate to miconazole for the treatment of mycotic vulvovaginitis. The trial demonstrated that a 3-day regimen of 200 mg fenticonazole nitrate ovules was statistically equivalent in both clinical and microbiological efficacy to a 3-day regimen of 400 mg miconazole vaginal ovules [1]. The results are detailed in the comparison table below.

Vulvovaginal Candidiasis Clinical Trial Dose Comparison Miconazole

Activity Against Fluconazole-Resistant Candida: In Vitro MIC Data and Efflux Pump Independence

The rise of azole resistance in Candida species is a significant clinical and research challenge. A 2020 study evaluated fenticonazole (FEZ) against 25 paired fluconazole (FLZ)-resistant and susceptible clinical isolates. The key finding was that fenticonazole's activity was significantly less dependent on drug efflux pump-mediated resistance compared to fluconazole, particularly in C. glabrata, a species known for its recalcitrance [1]. The study quantified that fenticonazole exhibited higher activity than fluconazole, and its mechanism appears to circumvent the primary resistance pathway that compromises many other azoles [1].

Antifungal Resistance Candida glabrata Efflux Pumps Fluconazole

Quantified Minimal Systemic Absorption After Topical Application: Human Pharmacokinetic Data

A key attribute for any topical or mucosally applied therapeutic is minimal systemic absorption to limit off-target effects. A clinical pharmacokinetic study using ³H-fenticonazole nitrate quantified vaginal absorption in patients. The data showed that the extent of vaginal absorption in women with vulvovaginal candidiasis was extremely low, accounting for only 1.81 ± 0.57% of the administered 1-gram dose, which corresponds to an exposure of approximately 0.4 mg/kg for a 50 kg subject [1].

Pharmacokinetics Vaginal Absorption Systemic Exposure Safety Profile

Primary Research and Industrial Application Scenarios for Fenticonazole Nitrate Procurement


Research on Azole-Resistant Candida Mechanisms and Alternative Antifungal Strategies

Given its documented activity against fluconazole-resistant Candida species, including those with upregulated efflux pumps (CDR1/CDR2, MDR1) [1], fenticonazole nitrate is an ideal tool compound for academic and industrial researchers investigating the evolution and circumvention of azole resistance. Procurement is justified for studies aiming to dissect non-CYP51 antifungal mechanisms, such as oxidative cytotoxicity, or for screening assays seeking compounds with activity against resistant clinical isolates.

Formulation Development for Low-Dose, High-Efficacy Topical Products Targeting Vaginal Candidiasis

The clinical trial data demonstrating that 200 mg of fenticonazole nitrate provides efficacy equivalent to 400 mg of miconazole [2] supports its selection in pharmaceutical development for new, lower-dose vaginal ovule or cream formulations. This lower effective dose can translate to reduced cost of goods, smaller product size, and potentially improved patient compliance, making it a strategic active pharmaceutical ingredient (API) for generic or innovative product development.

Development of Novel Drug Delivery Systems (Nanovesicles) for Enhanced Skin Penetration

Fenticonazole nitrate's inherent low aqueous solubility makes it an excellent candidate for formulation into advanced drug delivery systems like novasomes or trans-novasomes [3]. Procurement is highly relevant for research groups and companies focused on nanotechnology-based topical delivery. Studies have shown that loading fenticonazole nitrate into these vesicles can enhance its antifungal potential, as demonstrated by improved inhibition of Trichophyton mentagrophytes growth in vitro and superior clinical cure compared to Miconaz® cream in a pilot study on tinea corporis [3].

Investigating Multi-Modal Antifungal Mechanisms: Virulence Factor Inhibition (Acid Protease)

For researchers focused on fungal pathogenesis and virulence, fenticonazole nitrate offers a unique investigational tool. Unlike many other imidazoles, it has a documented, dose-dependent inhibitory effect on the secretion of acid protease by Candida albicans in vitro [4]. This protease is a key virulence factor for mucosal adhesion and invasion. Procuring this compound enables studies specifically designed to quantify and understand this non-essential, anti-virulence mechanism, which is a growing area of interest in developing adjunctive antifungal therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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